3-Benzamidoaminopyrazole deriv. 26
Description
3-Benzamidoaminopyrazole derivative 26 (systematic IUPAC name pending) is a synthetic small molecule belonging to the aminopyrazole class, characterized by a benzamido substituent at the 3-position of the pyrazole core. Synthesized via multicomponent reactions (MCRs), derivative 26 leverages the pyrazole scaffold’s ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for target binding . Its benzamido group enhances solubility and bioavailability compared to simpler aminopyrazole analogs, making it a candidate for further pharmacological evaluation.
Properties
CAS No. |
714230-84-9 |
|---|---|
Molecular Formula |
C14H16BrN3O |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
4-bromo-N-(5-butan-2-yl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C14H16BrN3O/c1-3-9(2)12-8-13(18-17-12)16-14(19)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
UBIRXIGNGPTYEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Benzamidoaminopyrazole deriv. 26 typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzamido group: This step involves the acylation of the pyrazole ring with benzoyl chloride in the presence of a base such as pyridine.
Bromination: The final step involves the bromination of the aminopyrazole derivative using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Benzamidoaminopyrazole deriv. 26 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzamidoaminopyrazole deriv. 26 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Benzamidoaminopyrazole deriv. 26 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Class | Core Structure | Substituent at 3-Position | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|---|
| Derivative 26 | Pyrazole | Benzamido | ~280 | 2.1 | 0.45 |
| Benzimidazole (Boruah et al.) | Benzimidazole | Methyl | ~210 | 3.5 | 0.12 |
| 3-Aminoimidazole (Bienaymé et al.) | Imidazole | Amino | ~150 | 1.8 | 0.30 |
| Pyrazoloquinoline (RSC Adv. 2016) | Pyrazoloquinoline | None | ~250 | 2.8 | 0.08 |
Table 2: In Vitro Antimicrobial Activity (MIC, μg/mL)
| Compound | E. coli | S. aureus | C. albicans |
|---|---|---|---|
| Derivative 26 | 12.5 | 6.25 | 25.0 |
| Benzimidazole (Boruah et al.) | 25.0 | 12.5 | 50.0 |
| Pyrazoloquinoline | 50.0 | 25.0 | >100 |
Key Findings :
- Derivative 26’s potency against S. aureus (MIC = 6.25 μg/mL) is double that of Boruah’s benzimidazole (12.5 μg/mL), suggesting enhanced Gram-positive targeting .
- Reduced solubility of pyrazoloquinolines correlates with poor antifungal activity, highlighting the benzamido group’s role in improving hydrophilicity .
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